molecular formula C21H24N4O3S B2375487 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1235185-09-7

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2375487
CAS No.: 1235185-09-7
M. Wt: 412.51
InChI Key: QEORJMFJTFQMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. Its metabolism in humans involves almost complete elimination over a 9-day period, primarily via feces (79%), with minor urinary excretion (12%). The compound undergoes extensive metabolism, including oxidation of the benzofuran ring, leading to several metabolites. The principal circulating components in plasma extracts include SB-649868 and an unusual hemiaminal metabolite resulting from oxidation and subsequent rearrangement of the benzofuran ring (Renzulli et al., 2011).

Antimicrobial and Anticancer Applications

A series of compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These compounds, through their structural diversity, offer a promising avenue for the development of novel therapeutic agents with high COX-2 selectivity indices, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antipsychotic Agents

Heterocyclic analogues of 1192U90, including pyridine-, thiophene-, benzothiophene-, quinoline-, tetrahydroquinoline-, dihydroindole-, indole-, benzimidazole-, and indazolecarboxamides, were explored as potential antipsychotic agents. These compounds were evaluated for their affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their ability to antagonize the apomorphine-induced climbing response in mice. Two derivatives showed potent in vivo activities, indicating their potential as backup compounds for antipsychotic therapies (Norman et al., 1996).

Sigma Receptor Ligands

Spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], with carbon substituents in position 3, displayed high affinity and selectivity for sigma(1) receptors over sigma(2) receptors. Compounds with a cyano group in position 3 showed high sigma(1) receptor affinity and selectivity, suggesting their potential use in developing sigma receptor-based therapies (Maier & Wünsch, 2002).

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-2-5-16-19(29-24-23-16)20(26)22-13-14-8-10-25(11-9-14)21(27)18-12-15-6-3-4-7-17(15)28-18/h3-4,6-7,12,14H,2,5,8-11,13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORJMFJTFQMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.